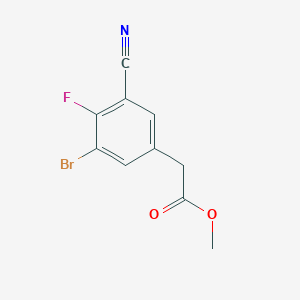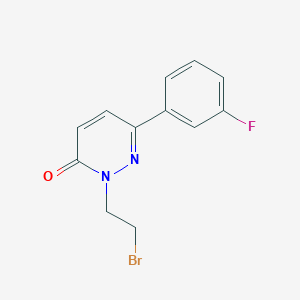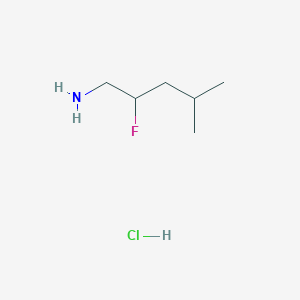
Methyl 3-bromo-5-cyano-4-fluorophenylacetate
Overview
Description
Methyl 3-bromo-5-cyano-4-fluorophenylacetate is a multifaceted organic compound characterized by its bromo, cyano, and fluoro substituents on the phenyl ring
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The synthesis of this compound typically involves halogenation and cyanation reactions. Starting with a suitable phenylacetate derivative, bromination and fluorination can be achieved using bromine (Br2) and fluorine (F2) sources, respectively. Cyanation can be performed using reagents like copper(I) cyanide (CuCN).
Industrial Production Methods: On an industrial scale, the compound can be synthesized through continuous flow chemistry, which allows for better control over reaction conditions and improved safety profiles.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions, including nucleophilic aromatic substitution, can occur at the bromo and fluoro positions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with Pd/C catalyst.
Substitution: Nucleophiles like amines or alcohols, often under high temperatures.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenylacetates or other derivatives.
Scientific Research Applications
Chemistry: Methyl 3-bromo-5-cyano-4-fluorophenylacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new therapeutic agents. Its structural features may contribute to the design of drugs with improved efficacy and safety profiles.
Industry: In the chemical industry, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 3-bromo-5-cyano-4-fluorophenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 3-bromo-4-fluorophenylacetate: Lacks the cyano group.
Methyl 3-cyano-4-fluorophenylacetate: Lacks the bromo group.
Methyl 3-bromo-5-fluorophenylacetate: Lacks the cyano group.
Uniqueness: Methyl 3-bromo-5-cyano-4-fluorophenylacetate is unique due to the presence of both bromo and cyano groups on the phenyl ring, which can influence its reactivity and biological activity. This combination of substituents provides a distinct profile compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(3-bromo-5-cyano-4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-9(14)4-6-2-7(5-13)10(12)8(11)3-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMYEKKIKGUAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B1484470.png)












